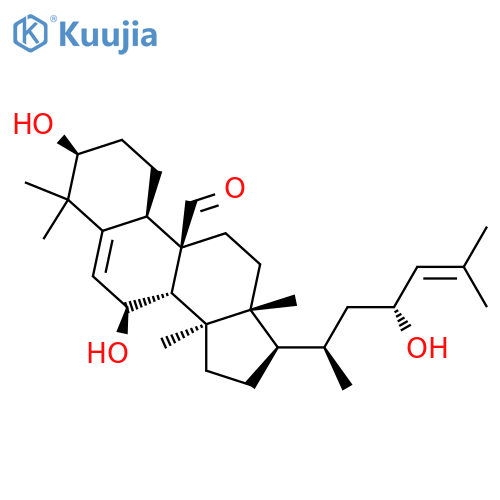Cas no 91590-76-0 (3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al)

91590-76-0 structure
商品名:3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 化学的及び物理的性質
名前と識別子
-
- 3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al
- Momordicine I
- (+)-Momordicin I
- 3,7,23-Trihydroxycucurbita-5,24-dien-19-al
- Kuguaglycoside G aglycon
- Momordicin I
- Momordicine II aglycone
- (3β,7β,9β,10α,24R)-3,7,23-Trihydroxy-19-norlanosta-5,24-diene-9-carboxaldehyde (ACI)
- 91590-76-0
- 19-Norlanosta-5,24-diene-9-carboxaldehyde, 3,7,23-trihydroxy-, (3beta,7beta,9beta,10alpha,24R)-
- DTXSID501019962
- HY-122949
- CS-0090639
- AKOS040760564
- NS00067907
- CHEBI:175720
- 3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- (+)-Momordicine I
- FS-7484
- (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-Dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- GLXC-13590
- Momordicine IFS-7484; (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-Dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- 1ST177535
-
- インチ: 1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3/t19-,20+,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1
- InChIKey: QBXNBPFTVLJTMK-MKVXWLNSSA-N
- ほほえんだ: C([C@]12[C@@H]3CC[C@@H](C(C3=C[C@H](O)[C@H]1[C@@]1(CC[C@H]([C@H](C)C[C@@H](O)/C=C(\C)/C)[C@]1(CC2)C)C)(C)C)O)=O
計算された属性
- せいみつぶんしりょう: 472.35526001g/mol
- どういたいしつりょう: 472.35526001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M66100-5mg |
Momordicine I |
91590-76-0 | 5mg |
¥3928.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1940-1 mg |
Momordicine I |
91590-76-0 | 1mg |
¥1840.00 | 2022-04-26 | ||
| ChemFaces | CFN92076-10mg |
Momordicine I |
91590-76-0 | >=98% | 10mg |
$368 | 2023-09-19 | |
| TargetMol Chemicals | TN1940-1mg |
Momordicine I |
91590-76-0 | 1mg |
¥ 5420 | 2024-07-19 | ||
| ChemFaces | CFN92076-10mg |
Momordicine I |
91590-76-0 | >=98% | 10mg |
$368 | 2021-07-22 | |
| TargetMol Chemicals | TN1940-1 mg |
Momordicine I |
91590-76-0 | 98% | 1mg |
¥ 5,420 | 2023-07-10 |
3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al 関連文献
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 2010 27 79
91590-76-0 (3β,7β,23-Trihydroxycucurbita-5,24-dien-19-al) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
